N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08211298 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Preclinical Pharmacology and Pharmacokinetics : A study on CERC-301, a compound with a piperidine moiety similar to N-(2-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, explored its pharmacodynamic and pharmacokinetic properties. CERC-301 is a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist with potential implications in treating major depressive disorder. This research highlights the translational approach from preclinical models to clinical trials, emphasizing the importance of receptor occupancy and dose selection for therapeutic effectiveness (Garner et al., 2015).
Metabolism and Disposition Studies
Metabolite Profiling and Characterization : The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were thoroughly investigated in humans. This study underscores the significance of understanding the metabolic pathways and elimination mechanisms of novel therapeutic agents, providing a foundation for safety and efficacy assessments in drug development (Renzulli et al., 2011).
Diagnostic Imaging Applications
Sigma Receptor Scintigraphy : Research involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in patients with suspected primary breast cancer highlights the application of specific compounds in diagnostic imaging. By targeting sigma receptors overexpressed in breast cancer cells, this study exemplifies how novel compounds can aid in non-invasively assessing tumor proliferation, potentially guiding treatment decisions (Caveliers et al., 2002).
Therapeutic Research
Enhancing Osteogenic Differentiation : A study on flufenamic acid, a fenamic acid NSAID, investigated its role in promoting osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This research illuminates the potential therapeutic applications of NSAIDs in bone tissue engineering and osteoporosis treatment, underscoring the importance of understanding the molecular mechanisms underlying these effects (Liu et al., 2019).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-5-2-1-4-14(15)12-19-17(21)13-7-9-20(10-8-13)25(22,23)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZWZDOVHBFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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